molecular formula C21H32N2O3 B2709379 Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 2177264-69-4

Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2709379
CAS No.: 2177264-69-4
M. Wt: 360.498
InChI Key: CCPWELBIGSIDRL-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 2177264-69-4) is a high-purity chemical building block supplied with a documented quality of 98% . This compound belongs to the diazaspiro[5.5]undecane chemical class, a privileged scaffold recognized in medicinal chemistry for its diverse biological potential . Researchers value this scaffold for its applications in developing therapeutic agents for various disorders, including obesity, pain, and cardiovascular conditions, often through mechanisms such as enzyme inhibition . The specific structural features of this molecule—including the boc-protected amine, the benzyl group, and the hydroxy moiety—make it a versatile intermediate for further synthetic elaboration. It is strictly intended for research and further manufacturing applications, such as the synthesis and optimization of novel bioactive molecules . This product is accompanied by appropriate safety information, including hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPWELBIGSIDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate with specific reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Formation of the Spiro Core

  • Cyclization reactions are critical for constructing the spiro[5.5]undecane framework. For example, in similar systems, diamines or diamides undergo intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide in THF) to form the bicyclic structure .

  • Stepwise synthesis may involve forming smaller rings first, followed by cross-coupling or alkylation to bridge the nitrogen atoms.

Installation of the Hydroxy Group

  • Oxidation or reduction steps could generate the hydroxy group at position 5. For instance, oxidation of an alcohol to a ketone, followed by selective reduction, or direct hydrolysis of a protected alcohol (e.g., ether or ester) .

  • Epoxide opening reactions might also introduce hydroxy groups, though this is less common in spiro systems.

Esterification

  • Tert-butyl ester formation likely involves coupling the carboxylic acid at position 2 with tert-butyl alcohol using agents like DCC or EDC. This step ensures stability during subsequent reactions .

Chemical Transformations

Reaction Type Reagents/Conditions Role in Synthesis
CyclizationPotassium tert-butoxide, THF, low tempForms spiro[5.5]undecane core
AlkylationBenzyl bromide, base (e.g., K2CO3)Introduces benzyl group at position 9
Oxidation/ReductionOxidizing agents (e.g., TCCA), reducing agents (e.g., NaBH4)Generates hydroxy group at position 5
Esterificationt-BuOH, DCC/EDC, DMAPForms tert-butyl ester at position 2

Functional Group Interactions

  • Tert-butyl ester at position 2 serves as a protecting group, stabilizing the compound during synthesis .

  • Hydroxy group at position 5 may participate in hydrogen bonding or act as a reactive site for further modifications (e.g., phosphorylation).

  • Benzyl group at position 9 enhances lipophilicity and may influence pharmacokinetic properties.

Analytical and Purification Methods

  • Chromatography : Flash chromatography (SiO₂, DCM/MeOH) and chiral HPLC (for enantiomer separation) .

  • Extraction : Ethyl acetate/water or 2-methyltetrahydrofuran/water .

  • Crystallization : Used to isolate pure enantiomers (e.g., compound 15cR with 97% ee) .

Research Findings

  • Enantiomer separation is critical due to the compound’s stereochemical complexity. Chiral HPLC and crystallization enable high enantiomeric excess (ee >95%) .

  • Stability : The tert-butyl ester and hydroxy group require careful handling to avoid deprotection or oxidation .

  • Biological relevance : Analogous spiro-diazaspiro compounds show promise in medicinal chemistry (e.g., dual μ-opioid receptor ligands) .

Scientific Research Applications

Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate 9-benzyl, 5-hydroxy ~358.48 (estimated) 1159982-59-8* Enhanced hydrogen bonding (5-OH); lipophilic benzyl group .
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate 9-benzyl, 5-oxo 358.48 1159982-58-7 Oxo group increases electrophilicity; reduced hydrogen-bonding capacity .
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate 5-oxo (no benzyl) 268.35 1368340-95-7 Lacks benzyl group; lower lipophilicity and molecular weight .
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate No substituents at 5 or 9 268.35 173405-78-2 Simplest analog; used as a base scaffold for derivatization .
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate 9-phenyl (non-benzyl), 1-aza 352.23 (calc. from ) - Phenyl group reduces steric bulk compared to benzyl; different diaza arrangement .

Biological Activity

Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS Number: 2177264-69-4) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C14H26N2O3C_{14}H_{26}N_2O_3 with a molecular weight of approximately 270.37 g/mol. Its structure facilitates interactions with various biological targets, particularly in the central nervous system and immune response pathways.

Research indicates that diazaspiro compounds can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). The structural features of this compound suggest potential interactions with GABA receptors, which are crucial for mediating inhibitory neurotransmission in the brain . This property may underlie its effects on anxiety and related disorders.

2. Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Pain Management : Studies suggest that diazaspiro compounds can have analgesic effects, potentially useful in treating chronic pain conditions .
  • Obesity Treatment : There is evidence indicating that these compounds may influence metabolic pathways related to obesity management .
  • Neuroprotection : Given its potential interaction with GABA receptors, it may also provide neuroprotective effects, which are relevant in conditions like Alzheimer's disease .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various diazaspiro compounds on cancer cell lines. The results indicated moderate antiproliferative activity against prostate cancer cells (DU145) and liver carcinoma cells (HepG2), with IC50 values suggesting further optimization is needed for enhanced efficacy .
  • Animal Models :
    • In vivo studies demonstrated that compounds similar to this compound could inhibit tumor growth and metastasis in murine models of breast cancer .

Safety Profile

According to the Safety Data Sheet (SDS), the compound is classified as harmful if swallowed and may cause skin and eye irritation. It is essential to handle it with appropriate safety measures, including protective clothing and equipment .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Pain ManagementPotential analgesic effects
Obesity TreatmentInfluence on metabolic pathways
NeuroprotectionInteraction with GABA receptors
CytotoxicityModerate activity against cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves constructing the spirocyclic core via cyclization reactions, followed by functionalization with benzyl and tert-butyl groups. Intermediates such as tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (Mol. Formula: C₁₄H₂₄N₂O₃) can be isolated and characterized using ¹H/¹³C NMR and mass spectrometry (MS) . For benzylation, catalytic hydrogenation or alkylation under inert conditions may be employed, with intermediates verified via HPLC purity checks (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical mass vs. observed). ¹H/¹³C NMR resolves stereochemistry and functional groups, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Comparative analysis with structurally related spiro compounds (e.g., 3-oxa-9-azaspiro[5.5]undecane derivatives) can validate spectral assignments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the tert-butyl ester and hydroxy groups. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products, with periodic HPLC monitoring .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Methodological Answer : Byproducts like unreacted benzyl halides or incomplete spirocyclization products may form. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Impurity profiling using LC-MS helps identify and quantify side products .

Q. What role does the tert-butyl group play in the molecule’s reactivity and stability?

  • Methodological Answer : The tert-butyl group acts as a steric shield, protecting the carboxylate moiety from nucleophilic attack. Its electron-donating properties stabilize intermediates during synthesis. Comparative studies with non-tert-butyl analogs (e.g., methyl esters) reveal reduced hydrolytic stability in the latter .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spirocyclic core formation?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) direct stereochemistry. X-ray crystallography of intermediates (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) provides conformational insights, while NOESY NMR validates spatial arrangements .

Q. What methodologies study degradation pathways under varying pH and temperature?

  • Methodological Answer : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 60°C) coupled with LC-MS/MS identify breakdown products like 9-benzyl-2,9-diazaspiro[5.5]undecane. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard lab conditions .

Q. How do contradictions between spectroscopic data (e.g., NMR vs. X-ray) inform structural reassessment?

  • Methodological Answer : Discrepancies may arise from dynamic stereoisomerism or crystal packing effects. Density Functional Theory (DFT) simulations reconcile NMR chemical shifts with X-ray geometries. For example, tert-butyl group rotamers can cause split NMR signals that resolve in crystalline states .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models analyze affinity for enzymes like monoamine oxidases, leveraging the spirocyclic scaffold’s rigidity. Free-energy perturbation (FEP) calculations refine binding predictions using analogs (e.g., 9-benzyl-3-cyclobutyl derivatives) .

Q. What environmental impact assessments are required for lab-scale use?

  • Methodological Answer : Evaluate biodegradability (OECD 301F test) and ecotoxicity (Daphnia magna LC₅₀) due to the compound’s persistence from the aromatic benzyl group. Physicochemical properties (logP, water solubility) inform environmental fate models, aligning with INCHEMBIOL project frameworks .

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